

Leniolisib's Impact on B Cell and T Cell Function: A Technical Guide

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Compound of Interest

Compound Name: *Leniolisib*

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This technical guide provides an in-depth analysis of the effects of **Leniolisib** on B cell and T cell function. **Leniolisib** is a selective phosphoinositide 3-kinase δ (PI3K δ) inhibitor that has shown significant efficacy in modulating immune responses, particularly in the context of activated PI3K δ syndrome (APDS).[1][2] This document details the mechanism of action of **Leniolisib**, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: The Role of PI3K δ in Lymphocyte Function

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] The class IA PI3K isoform, PI3K δ , is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both B and T lymphocytes.[4][5]

In B cells, PI3K δ is a key component of the B cell receptor (BCR) signaling cascade. Its activation is essential for B cell development, survival, and differentiation into antibody-producing plasma cells.[6] Dysregulation of the PI3K δ pathway can lead to impaired antibody production and an accumulation of immature B cells.

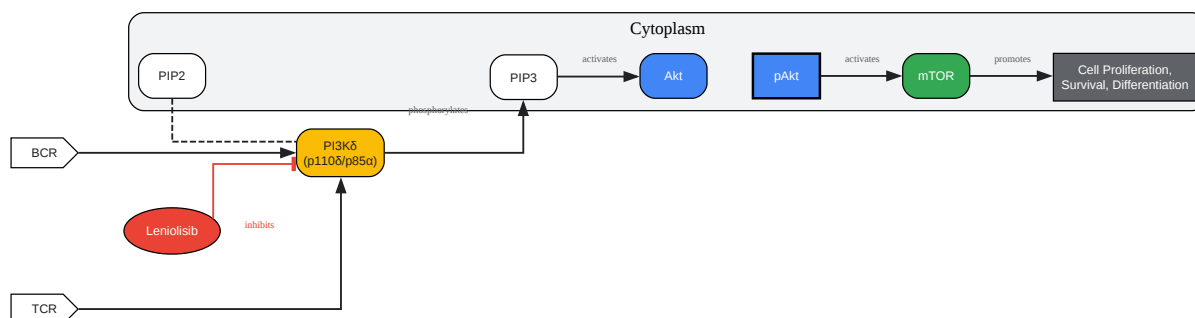
In T cells, PI3K δ is activated downstream of the T cell receptor (TCR) and co-stimulatory molecules. It is vital for T cell activation, proliferation, cytokine production, and the differentiation of various T cell subsets, including T helper (Th) and regulatory T (Treg) cells.[7][8][9]

Activated PI3K δ Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the genes encoding the p110 δ (PIK3CD) or p85 α (PIK3R1) subunits of PI3K δ . [1][2] This leads to hyperactivation of the PI3K δ pathway, resulting in a range of immunological abnormalities, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2]

Mechanism of Action of Leniolisib

Leniolisib is a potent and selective small-molecule inhibitor of the p110 δ catalytic subunit of PI3K δ . [4] By binding to the ATP-binding site of PI3K δ , **Leniolisib** blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). [4] This reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B) and the mammalian target of rapamycin (mTOR). [10]

The inhibition of the hyperactive PI3K δ /Akt/mTOR pathway by **Leniolisib** helps to restore normal signaling in B and T cells. [10] This leads to a correction of the immune dysregulation observed in APDS, including a reduction in lymphoproliferation and a normalization of lymphocyte subset distribution and function.



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Caption: **Leniolisib** inhibits PI3Kδ, blocking the downstream Akt/mTOR signaling pathway.

Quantitative Effects of **Leniolisib** on B and T Cell Function

Clinical trials of **Leniolisib**, particularly the Phase 3 trial NCT02435173, have provided robust quantitative data on its effects on various immunological parameters in patients with APDS.

In Vitro Potency

Leniolisib demonstrates high selectivity for the PI3Kδ isoform.

Parameter	Value	Reference
PI3Kδ IC50	11 nM	[11]
Selectivity vs. PI3Kα	22-fold	[11]
Selectivity vs. PI3Kβ	38-fold	[11]
Selectivity vs. PI3Kγ	202-fold	[11]

Reduction in Lymphoproliferation

A hallmark of APDS is lymphoproliferation, leading to enlarged lymph nodes and spleen.

Leniolisib treatment resulted in a significant reduction in the size of these organs.

Parameter	Leniolisib Group	Placebo Group	p-value	Reference
Change in Index Lymph Node Size (sum of products of diameters)	-0.25 (95% CI: -0.38 to -0.12)	-	0.0006	[7] [12] [13] [14]
Reduction in Spleen Volume (cm ³)	-186 (95% CI: -297 to -76.2)	-	0.0020	[7] [12] [13]
Mean Reduction in Lymph Node Size (12 weeks)	39% (range: 26%-57%)	-	-	[4]
Mean Reduction in Spleen Volume (12 weeks)	40% (range: 13%-65%)	-	-	[4]
Mean Reduction in Index Lymph Node Size (Open-Label Extension)	62.7%	-	-	[15]
Mean Reduction in Spleen Volume (Open-Label Extension)	37.6%	-	-	[15]

Normalization of B Cell Subsets

Leniolisib treatment led to a significant shift in the B cell population, with an increase in naïve B cells and a decrease in transitional B cells.

Parameter	Leniolisib Group	Placebo Group	p-value	Reference
Change in Percentage of Naïve B Cells	37.30 (95% CI: 24.06 to 50.54)	-	0.0002	[7] [12] [13] [14]
Mean Decrease in Transitional B-cell Levels (6-year follow-up)	from 38.17% to 2.47%	-	-	[3] [16]

Modulation of T Cell Subsets and Serum IgM

Leniolisib also demonstrated effects on T cell populations and serum immunoglobulin M (IgM) levels.

Parameter	Leniolisib Group	Placebo Group	p-value	Reference
Normalization of CD4:CD8 T-cell Ratio (6-year follow-up)	to 1.11	-	-	[3] [16]
Change in Serum IgM Levels (g/L)	-1.09 (95% CI: -1.78 to -0.39)	-	0.002	[6] [8] [9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of **Leniolisib**.

Flow Cytometry for B and T Cell Subset Analysis

This protocol outlines the immunophenotyping of human whole blood to quantify various lymphocyte subsets.

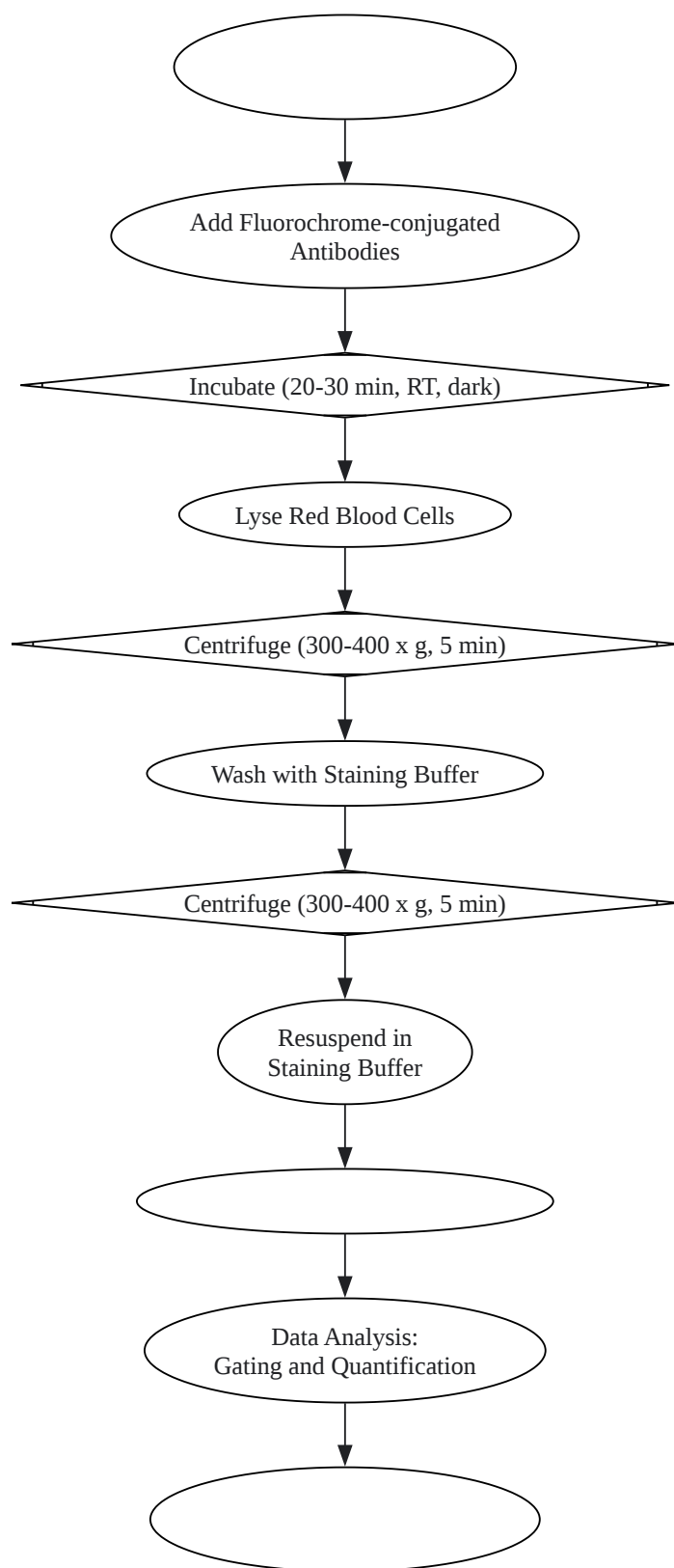
Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD19, CD27, IgD, CD24, CD38
- Red Blood Cell (RBC) Lysis Buffer
- Flow cytometer

Procedure:

- Aliquot 100 μ L of whole blood into a 5 mL flow cytometry tube.
- Add the pre-titered panel of fluorochrome-conjugated antibodies to the blood.
- Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
- Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.
- Centrifuge at 300-400 x g for 5 minutes.
- Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.
- Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
- Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer.

- Analyze the data using appropriate software to gate on lymphocyte populations and quantify B and T cell subsets (e.g., Naïve B cells: CD19+CD27-IgD+; Transitional B cells: CD19+CD24++CD38++).



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